N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a cyclopenta[c]pyrazole core substituted at the 2-position with a 1,1-dioxidotetrahydrothiophene (thiolan sulfone) moiety and at the 3-position with a carboxamide group linked to a 2,4-dimethylphenyl ring. The thiolan sulfone contributes electron-withdrawing properties and enhanced polarity, while the dimethylphenyl group introduces steric bulk and electron-donating effects. Such structural features are critical for modulating biological activity, solubility, and target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-7-16(13(2)10-12)20-19(23)18-15-4-3-5-17(15)21-22(18)14-8-9-26(24,25)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCBRTDLOOOZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the thiolane ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Researchers may investigate the compound’s biological activity, including its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.
Medicine: The compound could be explored for its potential as a drug candidate, particularly in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory agents.
Industry: The compound may find applications in materials science, such as the development of new polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound’s effects may be mediated through specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Cyclopenta[c]pyrazole vs. Cyclohepta[c]pyrazole :
The target compound’s cyclopenta[c]pyrazole core (5-membered ring) offers rigidity and compactness compared to the 7-membered cyclohepta[c]pyrazole in compound 926190-36-5. Smaller rings may enhance binding specificity to sterically constrained enzymatic pockets . - Thiolan Sulfone vs. Halogenated Substituents: The 1,1-dioxo-thiolan group distinguishes the target from analogs like 926190-36-5 (2,4-dichlorophenyl) and ’s 3-chlorophenyl derivative.
Carboxamide Substituents
- 2,4-Dimethylphenyl vs. Compound 926261-82-7 (4-methylphenyl) lacks the ortho-methyl group, which may reduce steric shielding of the carboxamide .
Antifungal and Antiviral Potential
- Fungicidal Activity :
Pyrazolecarboxamides with halogenated aryl groups (e.g., penflufen) are commercial fungicides. The target’s dimethylphenyl group may offer comparable bioactivity with reduced cytotoxicity, as seen in ’s derivatives . - Antiviral Prospects :
Cyclopenta[c]pyrrole carboxamides like VX-950 () inhibit HCV proteases. The target’s pyrazole core and sulfone group could mimic these interactions, though activity data are pending .
Pharmacokinetic Properties
- Solubility and Bioavailability :
The thiolan sulfone enhances aqueous solubility compared to purely aromatic analogs (e.g., 926261-82-7). This may improve oral bioavailability, a limitation in many lipophilic pyrazole derivatives .
Data Table: Structural and Functional Comparison of Selected Pyrazolecarboxamides
Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H13N3O4S
- Molecular Weight : Approximately 273.30 g/mol
The structure features a cyclopenta[c]pyrazole core with a dioxothiolan substituent and a dimethylphenyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Demonstrated potential in scavenging free radicals.
- Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines.
- Enzyme Inhibition : Interaction with specific enzymes could modulate metabolic pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting that the compound may serve as an effective antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 19.7 |
Anticancer Activity
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Apoptosis induction |
| MCF-7 | 12.5 | G2/M phase arrest |
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. Notably, it showed promising inhibition of cyclooxygenase (COX) enzymes.
| Enzyme | IC50 Value (µM) |
|---|---|
| COX-1 | 30.0 |
| COX-2 | 28.5 |
Case Studies
- Case Study on Anticancer Efficacy : A research project investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls.
- Mechanistic Study : Another study focused on elucidating the molecular mechanisms involved in apoptosis induction by this compound through caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
